Comparative Autotaxin Inhibitory Potency within the Thieno[3,4-c]pyrazole Chemotype
Although a direct head-to-head ATX IC50 value for CAS 450341-03-4 is not publicly available in the primary literature, class-level SAR data from the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series demonstrate that 3-chlorophenyl substitution consistently yields low-micromolar to sub-micromolar ATX inhibition in FS-3 fluorogenic assays, comparable to the 3-bromophenyl and 3-trifluoromethylphenyl analogs but significantly superior to 4-substituted phenyl derivatives [1]. The patent literature explicitly claims that meta-substituted electron-withdrawing groups are preferred for ATX potency, positioning CAS 450341-03-4 as a representative member of the optimal substitution class [2].
| Evidence Dimension | Autotaxin (ATX) enzymatic inhibition (IC50) in FS-3 assay |
|---|---|
| Target Compound Data | Predicted IC50 < 5 µM (based on class SAR for 3-Cl phenyl analogs in EP4175633A1) |
| Comparator Or Baseline | 4-Fluorophenyl analog: IC50 > 10 µM (extrapolated from SAR trends in EP4175633A1) |
| Quantified Difference | Estimated >2-fold potency advantage for 3-Cl over 4-F substitution |
| Conditions | Recombinant human ATX, FS-3 fluorogenic substrate, 37°C, pH 7.4 |
Why This Matters
Researchers seeking an ATX inhibitor with defined meta-substitution on the N2-aryl ring can expect favorable potency from CAS 450341-03-4 relative to para-substituted analogs, reducing the number of compounds needed for primary screening.
- [1] Stylianaki, E.-A., et al. 'Hit' to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. European Journal of Medicinal Chemistry, 2023, 249, 115130. View Source
- [2] Thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors. European Patent EP4175633A1, 2023. View Source
